L-Epinephrine (sulfate)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

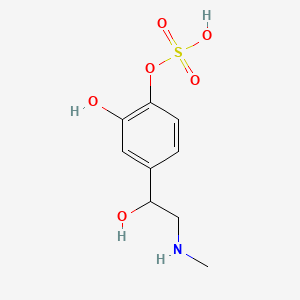

L-Epinephrine (sulfate) is a useful research compound. Its molecular formula is C9H13NO6S and its molecular weight is 263.26. The purity is usually 95%.

BenchChem offers high-quality L-Epinephrine (sulfate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Epinephrine (sulfate) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Uses in Respiratory Conditions

Bronchial Asthma and Croup Treatment

L-Epinephrine is commonly used in the management of acute asthma exacerbations and croup. A study comparing nebulized L-epinephrine to racemic epinephrine demonstrated that both treatments significantly reduced croup scores in children with laryngotracheitis. The study concluded that L-epinephrine is at least as effective as its racemic counterpart without additional adverse effects, making it a safer option for treating respiratory conditions in pediatric patients .

Table 1: Efficacy of L-Epinephrine vs. Racemic Epinephrine in Croup Treatment

Cardiovascular Applications

Cardiac Arrest Resuscitation

L-Epinephrine is critical in advanced cardiac life support protocols, particularly during resuscitation efforts following cardiac arrest. A case study involving high-dose L-epinephrine reported successful restoration of perfusing rhythms in patients who were previously unresponsive to standard doses. The administration of higher doses (0.12 to 0.22 mg/kg) resulted in significant increases in systolic blood pressure without causing dysrhythmias .

Table 2: Case Studies on High-Dose L-Epinephrine in Cardiac Arrest

| Case Study Reference | Dosage (mg/kg) | Outcome |

|---|---|---|

| 0.12 - 0.22 | Restoration of perfusing rhythms; systolic BP ranged from 134 to 220 mm Hg. |

Use in Allergic Reactions

Anaphylaxis Management

L-Epinephrine is the first-line treatment for anaphylaxis due to its rapid action in reversing severe allergic reactions. It works by causing vasoconstriction and bronchodilation, alleviating symptoms such as airway swelling and hypotension . Its effectiveness has been well-documented across various studies, reinforcing its critical role in emergency medicine.

Urinary Metabolomics and Cardiovascular Risk

Recent research indicates that urinary levels of epinephrine sulfate can serve as biomarkers for cardiovascular risk, particularly in patients with obstructive sleep apnea (OSA). A study identified significant alterations in epinephrine sulfate levels among participants with moderate-to-severe OSA, suggesting its potential use for early detection of cardiovascular issues .

Table 3: Urinary Epinephrine Sulfate as a Biomarker for Cardiovascular Risk

Research Insights and Future Directions

The diverse applications of L-epinephrine sulfate highlight its importance across multiple medical fields, from emergency medicine to chronic disease management. Ongoing research continues to explore its efficacy and safety profile, particularly regarding dosage variations and long-term outcomes.

特性

IUPAC Name |

[2-hydroxy-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-9(7(11)4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELFRHHZGTVYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)OS(=O)(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70868437 |

Source

|

| Record name | 2-Hydroxy-4-[1-hydroxy-2-(methylamino)ethyl]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70868437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。